molecular formula C19H18N2OS B2525510 (3,5-dimethyl-4-(phenylthio)-1H-pyrazol-1-yl)(p-tolyl)methanone CAS No. 303127-12-0

(3,5-dimethyl-4-(phenylthio)-1H-pyrazol-1-yl)(p-tolyl)methanone

Cat. No.: B2525510
CAS No.: 303127-12-0
M. Wt: 322.43
InChI Key: MBZANUGTABSLOI-UHFFFAOYSA-N
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Description

(3,5-dimethyl-4-(phenylthio)-1H-pyrazol-1-yl)(p-tolyl)methanone is a sophisticated, multi-substituted pyrazole derivative of significant interest in advanced chemical and pharmacological research. While specific biological data for this exact compound is the subject of ongoing investigation, its core structure is a well-established scaffold in medicinal chemistry. Pyrazole derivatives are recognized for a wide spectrum of biological activities, extensively documented in scientific literature to include anti-inflammatory, antiviral, anticancer, and antioxidant properties . The specific presence of the phenylthio (S-phenyl) and p-tolyl (4-methylphenyl) substituents on the heterocyclic pyrazole ring makes this compound a valuable intermediate for the synthesis of more complex molecules and for structure-activity relationship (SAR) studies. Researchers value this class of compounds for their potential in drug discovery platforms, particularly targeting enzymes like protein kinases . Furthermore, structurally related pyrazole analogs have demonstrated potent inhibitory effects on mitochondrial F1FO-ATPase and the mitochondrial permeability transition pore (mPTP), indicating potential utility in probing regulated cell death pathways . The molecular architecture of this compound, featuring a ketone linkage and sulfur atom, also suggests potential for applications in materials science, including the development of nonlinear optical (NLO) materials, as similar pyrazole derivatives have shown substantial hyperpolarizability . This product is intended for use in laboratory research and development activities. It is provided For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human use of any kind. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

(3,5-dimethyl-4-phenylsulfanylpyrazol-1-yl)-(4-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2OS/c1-13-9-11-16(12-10-13)19(22)21-15(3)18(14(2)20-21)23-17-7-5-4-6-8-17/h4-12H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBZANUGTABSLOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2C(=C(C(=N2)C)SC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-dimethyl-4-(phenylthio)-1H-pyrazol-1-yl)(p-tolyl)methanone typically involves the reaction of 3,5-dimethyl-4-(phenylthio)-1H-pyrazole with p-tolylmethanone under specific conditions. The reaction may require a catalyst, such as a Lewis acid, and is usually carried out in an organic solvent like dichloromethane or toluene. The reaction conditions, including temperature and time, are optimized to achieve the highest yield and purity of the product.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, yield, and safety. This might include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(3,5-dimethyl-4-(phenylthio)-1H-pyrazol-1-yl)(p-tolyl)methanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid, while reduction might yield an alcohol or alkane.

Scientific Research Applications

Antimicrobial Properties

Research indicates that pyrazole derivatives exhibit significant antimicrobial activity. A study demonstrated that compounds similar to (3,5-dimethyl-4-(phenylthio)-1H-pyrazol-1-yl)(p-tolyl)methanone showed promising results against various bacterial strains, including Escherichia coli and Staphylococcus aureus, as well as antifungal activity against Candida albicans . The minimum inhibitory concentration (MIC) values for these compounds were notably low, suggesting their effectiveness as potential antimicrobial agents.

Antioxidant Activity

The antioxidant properties of pyrazole derivatives have been extensively studied. Molecular docking studies have shown that these compounds can effectively scavenge free radicals, thereby protecting cells from oxidative stress . This property is particularly valuable in developing therapeutic agents for diseases associated with oxidative damage.

Anti-inflammatory Effects

Compounds containing the pyrazole moiety have also been explored for their anti-inflammatory effects. Research has indicated that certain derivatives can inhibit pro-inflammatory cytokines and enzymes, making them candidates for treating inflammatory diseases . The specific mechanism involves the modulation of signaling pathways associated with inflammation.

Computational Studies

Recent advancements in computational chemistry have allowed for detailed studies on the electronic properties and reactivity of this compound. Density Functional Theory (DFT) calculations provide insights into the molecular orbitals and charge distributions, which are crucial for understanding the compound's behavior in biological systems .

Case Studies

Several case studies highlight the applications of pyrazole derivatives in drug development:

  • Anticancer Activity : A series of pyrazole-based compounds were synthesized and evaluated for their anticancer properties against various cancer cell lines. Results indicated significant cytotoxic effects, leading to further investigation into their mechanisms of action .
  • Neuroprotective Effects : Research has shown that certain pyrazole derivatives can protect neuronal cells from apoptosis induced by neurotoxic agents. This suggests potential applications in neurodegenerative disease therapies .
  • Analgesic Properties : Some studies have reported analgesic effects associated with pyrazole derivatives, indicating their potential use in pain management therapies .

Mechanism of Action

The mechanism of action of (3,5-dimethyl-4-(phenylthio)-1H-pyrazol-1-yl)(p-tolyl)methanone would depend on its specific biological activity. Generally, it might interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The compound’s structural uniqueness lies in its substitution pattern. Below is a comparative analysis with similar pyrazole methanones:

Compound Name Pyrazole Substituents Aryl Ketone Group Key Functional Groups Molecular Formula
(3,5-Dimethyl-4-(phenylthio)-1H-pyrazol-1-yl)(p-tolyl)methanone (Target) 3,5-dimethyl, 4-phenylthio p-tolyl Thioether, Methyl C₂₀H₁₈N₂OS
3,5-Dimethyl-4-(prop-2-ynyl)-1H-pyrazol-1-ylmethanone 3,5-dimethyl, 4-propynyl 2-furyl Alkyne, Furan C₁₃H₁₂N₂O₂
(5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophen-5-yl)methanone 5-amino-3-hydroxy Thiophene derivative Amino, Cyano, Hydroxy C₁₀H₈N₆OS
(3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone Unsubstituted pyrazole 3,5-di-tert-butylphenyl Bulky tert-butyl groups C₁₈H₂₄N₂O

Key Observations :

  • Steric Effects : Bulky substituents like tert-butyl groups () reduce molecular flexibility, whereas the p-tolyl group in the target compound balances lipophilicity without excessive steric hindrance.

Key Observations :

  • The high yield (90%) in highlights the efficiency of PTSA-catalyzed reactions in ethanol, a favorable solvent for pyrazole cyclization.
  • Sodium hydroxide () may induce side reactions due to its strong basicity, whereas triethylamine () offers milder conditions for sensitive substrates.

Physicochemical Properties

Crystallographic data and hydrogen-bonding patterns provide insights into stability and packing:

Compound Crystal System Space Group Unit Cell Volume (ų) Hydrogen Bonding Reference
[3,5-Dimethyl-4-propynyl] analog Monoclinic P121/c1 1182.4 C–H···O chains along [010]
Target compound Not reported N/A N/A Likely S···π interactions N/A
Thiadiazole derivative Not reported N/A N/A N/A

Key Observations :

  • The monoclinic system in suggests tight packing due to planar pyrazole-furan alignment (inter-ring dihedral angle: 9.2°). The target compound’s phenylthio group may promote S···π interactions, altering crystallinity .

Key Observations :

  • Thioether groups (target compound) may improve bioavailability compared to furan or cyano substituents .
  • Complex heterocycles () enhance target specificity but may reduce synthetic accessibility.

Biological Activity

The compound (3,5-dimethyl-4-(phenylthio)-1H-pyrazol-1-yl)(p-tolyl)methanone is a pyrazole derivative that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C16H18N2OSC_{16}H_{18}N_2OS with a molecular weight of approximately 302.39 g/mol. The structure features a pyrazole ring substituted with a phenylthio group and a p-tolyl group, which may contribute to its biological activity.

PropertyValue
Molecular FormulaC₁₆H₁₈N₂OS
Molecular Weight302.39 g/mol
CAS Number300379-12-8
InChI Key[InChI Key]

Biological Activity Overview

Research indicates that pyrazole derivatives exhibit a wide range of biological activities, including:

  • Antioxidant Properties : Pyrazoles have been shown to scavenge free radicals and reduce oxidative stress, which is linked to various diseases.
  • Anti-inflammatory Effects : Many compounds in this class inhibit pro-inflammatory cytokines and enzymes, contributing to their therapeutic potential in inflammatory diseases.
  • Anticancer Activity : Certain pyrazole derivatives have demonstrated cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, such as cyclooxygenases (COX) and lipoxygenases (LOX).
  • Receptor Modulation : It could interact with various receptors, potentially modulating neurotransmitter systems or hormonal responses.
  • Cell Signaling Pathways : The compound may affect key signaling pathways like NF-kB and MAPK, which are crucial in inflammation and cancer progression.

Case Studies and Research Findings

Recent studies have highlighted the biological potential of similar pyrazole derivatives:

  • Antioxidant Activity :
    • A study demonstrated that pyrazole derivatives exhibited significant antioxidant activity through DPPH radical scavenging assays, suggesting their utility in preventing oxidative damage .
  • Anti-inflammatory Effects :
    • Research indicated that compounds with similar structures showed reduced levels of inflammatory markers in animal models of arthritis, supporting their use as anti-inflammatory agents .
  • Anticancer Properties :
    • In vitro studies revealed that certain pyrazole derivatives induced apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), highlighting their potential as anticancer drugs .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntioxidantScavenging free radicals
Anti-inflammatoryInhibition of cytokines
AnticancerInduction of apoptosis in cancer cells
MechanismDescription
Enzyme InhibitionInhibits COX and LOX enzymes
Receptor ModulationModulates neurotransmitter receptors
Signaling PathwaysAffects NF-kB and MAPK pathways

Q & A

Q. Q1. What are the recommended synthetic routes for (3,5-dimethyl-4-(phenylthio)-1H-pyrazol-1-yl)(p-tolyl)methanone, and how do reaction conditions influence yield?

Answer: The compound can be synthesized via condensation reactions involving hydrazine hydrate and α,β-unsaturated ketones in glacial acetic acid under reflux (4–6 hours). For example, similar pyrazole derivatives were prepared by refluxing equimolar amounts of hydrazine hydrate and ketones in ethanol or acetic acid, followed by recrystallization from ethanol or DMF-EtOH mixtures . Key factors affecting yield include:

  • Reaction time: Prolonged reflux (>6 hours) may lead to side reactions, reducing purity.
  • Solvent choice: Ethanol or acetic acid enhances cyclization efficiency compared to polar aprotic solvents.
  • Temperature control: Maintaining 70–80°C prevents premature precipitation, improving crystallinity .

Q. Q2. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Answer:

  • FT-IR: Identifies functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹, S-C aromatic at ~690 cm⁻¹) .
  • 1H/13C NMR: Resolves pyrazole ring protons (δ 6.5–7.5 ppm) and methyl/methylene groups (δ 2.1–2.5 ppm). Aromatic protons from the p-tolyl group appear as a singlet at δ 7.2–7.4 ppm .
  • Mass spectrometry (ESI-MS): Confirms molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns .
  • X-ray crystallography: Validates stereochemistry and crystal packing, as demonstrated for structurally related pyrazolyl methanones .

Q. Q3. How can researchers predict the solubility and stability of this compound in different solvents?

Answer:

  • LogP calculations: Estimate lipophilicity using software like ChemDraw or ACD/Labs. The phenylthio and p-tolyl groups suggest moderate hydrophobicity (predicted LogP ~3.5–4.0) .
  • Experimental testing: Use a tiered approach:
    • Phase 1: Screen in DMSO, ethanol, and acetonitrile for initial solubility.
    • Phase 2: Assess stability under UV light and varying pH (e.g., 2–10) via HPLC monitoring .

Advanced Research Questions

Q. Q4. How can structural modifications enhance the biological activity of this compound, and what synthetic strategies are recommended?

Answer:

  • Modification sites:
    • Pyrazole ring: Introduce electron-withdrawing groups (e.g., -NO₂, -Cl) at the 3,5-positions to modulate electron density and binding affinity .
    • Phenylthio group: Replace with heterocyclic thioethers (e.g., thiophene) to improve metabolic stability .
  • Synthetic strategies:
    • Microwave-assisted synthesis: Reduces reaction time (e.g., 30 minutes vs. 4 hours) for diazenyl derivatives .
    • Click chemistry: Attach triazole moieties via copper-catalyzed azide-alkyne cycloaddition for targeted drug delivery .

Q. Q5. How can contradictory biological activity data (e.g., varying MIC values across studies) be resolved?

Answer:

  • Standardize assays: Use CLSI guidelines for antimicrobial testing (e.g., broth microdilution) to minimize variability .
  • Control for physicochemical factors: Adjust DMSO concentration (<1% v/v) to avoid solvent toxicity artifacts .
  • Structure-activity relationship (SAR) analysis: Compare substituent effects (e.g., chlorophenyl vs. methoxyphenyl) to identify critical pharmacophores .

Q. Q6. What computational methods are suitable for studying the interaction of this compound with biological targets?

Answer:

  • Molecular docking (AutoDock Vina): Predict binding modes to enzymes (e.g., cytochrome P450) using crystal structures from the PDB .
  • MD simulations (GROMACS): Assess stability of ligand-protein complexes over 100 ns trajectories to validate docking results .
  • QSAR modeling: Develop predictive models using descriptors like polar surface area and H-bond donors .

Q. Q7. How can crystallographic data inform formulation strategies for this compound?

Answer:

  • Polymorph screening: Identify stable crystalline forms via solvent evaporation or slurry conversion. For example, monoclinic crystals (space group P2₁/c) with Z’=1 show better compaction properties .
  • Co-crystallization: Improve solubility by co-crystallizing with carboxylic acids (e.g., succinic acid) to disrupt tight packing .

Q. Q8. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Answer:

  • Chiral resolution: Use preparative HPLC with amylose-based columns (e.g., Chiralpak IA) for diastereomer separation .
  • Catalytic asymmetric synthesis: Employ chiral ligands (e.g., BINAP) in palladium-catalyzed cross-couplings to minimize racemization .

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